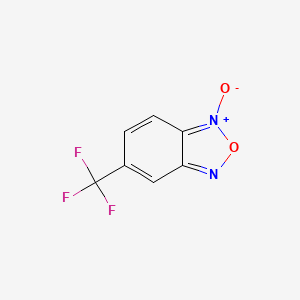

5-Trifluoromethylbenzofuroxan

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H3F3N2O2 |

|---|---|

Molecular Weight |

204.11 g/mol |

IUPAC Name |

1-oxido-5-(trifluoromethyl)-2,1,3-benzoxadiazol-1-ium |

InChI |

InChI=1S/C7H3F3N2O2/c8-7(9,10)4-1-2-6-5(3-4)11-14-12(6)13/h1-3H |

InChI Key |

ZEVCMBRBPONDGO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=[N+](ON=C2C=C1C(F)(F)F)[O-] |

Origin of Product |

United States |

Synthetic Strategies for 5 Trifluoromethylbenzofuroxan and Its Precursors

Classical Nitration-Cyclization Approaches to Benzofuroxans

The traditional and most prevalent method for synthesizing benzofuroxans is the oxidative cyclization of ortho-nitroaniline derivatives. This approach is foundational for the preparation of a wide array of substituted benzofuroxans, including the target compound, 5-trifluoromethylbenzofuroxan.

Synthesis from Nitro-Substituted Anilines (e.g., 4-amino-3-nitrobenzotrifluoride)

The primary precursor for the synthesis of this compound is 4-amino-3-nitrobenzotrifluoride, also known as 2-nitro-4-(trifluoromethyl)aniline. This starting material possesses the requisite ortho-nitro and amino groups on a benzene (B151609) ring, primed for cyclization to form the furoxan heterocycle.

The conversion of 4-amino-3-nitrobenzotrifluoride to this compound is typically achieved through an oxidative cyclization reaction. A common and effective oxidizing agent for this transformation is sodium hypochlorite (B82951) (NaOCl) in an alkaline medium. surrey.ac.uk The reaction proceeds by the oxidation of the amino group, which then undergoes an intramolecular cyclization with the adjacent nitro group to form the benzofuroxan (B160326) ring system.

A plausible reaction scheme is as follows:

Figure 1: Oxidative cyclization of 4-amino-3-nitrobenzotrifluoride to this compound.

While specific yields for this exact transformation are not extensively reported in readily available literature, analogous reactions with other substituted ortho-nitroanilines suggest that this method is generally efficient. researchgate.net

Modern Methodologies for Introducing the Trifluoromethyl Group

The introduction of a trifluoromethyl (CF3) group onto an aromatic ring is a significant area of research in synthetic chemistry due to the unique properties this moiety imparts to molecules. While for the synthesis of this compound, the precursor 4-amino-3-nitrobenzotrifluoride is commercially available, it is pertinent to briefly mention modern trifluoromethylation methods that could be employed in the synthesis of such precursors. These methods often involve transition-metal-catalyzed cross-coupling reactions or the use of electrophilic trifluoromethylating agents. However, for the direct synthesis of the target compound, these are less relevant than the cyclization of the pre-functionalized precursor.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions. Key parameters that influence the yield and purity of the product include the choice of oxidizing agent, reaction temperature, pH, and reaction time.

For the oxidative cyclization of 4-amino-3-nitrobenzotrifluoride with sodium hypochlorite, maintaining an alkaline pH is crucial. surrey.ac.uk The concentration of the oxidizing agent and the reaction temperature must be carefully controlled to prevent over-oxidation or decomposition of the starting material and product.

A systematic approach to optimization would involve varying these parameters to identify the conditions that provide the highest yield of the desired product. Below is a hypothetical data table illustrating the potential impact of reaction conditions on the yield of this compound.

| Entry | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | pH | Yield (%) |

| 1 | NaOCl | Methanol (B129727)/Water | 0 | 2 | 10 | 75 |

| 2 | NaOCl | Methanol/Water | 25 | 2 | 10 | 68 |

| 3 | NaOCl | Dichloromethane | 25 | 4 | N/A | 55 |

| 4 | Lead(IV) acetate (B1210297) | Acetic Acid | 60 | 1 | N/A | 62 |

This table is illustrative and based on general principles of similar reactions; specific experimental data for this compound is not widely published.

Purification and Isolation Techniques in this compound Synthesis

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, by-products, and residual reagents. Standard purification techniques for benzofuroxan derivatives are applicable here.

Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. A suitable solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below, allowing for the formation of pure crystals upon cooling. Common solvents for the recrystallization of benzofuroxan derivatives include ethanol, methanol, and acetic acid. bibliotekanauki.pl Mixtures of solvents, such as ethanol-water or hexane-ethyl acetate, can also be employed to achieve the desired solubility profile. reddit.com

Column chromatography is another powerful purification technique, particularly for separating the product from impurities with similar solubility characteristics. nih.gov Silica gel is a common stationary phase, and the mobile phase (eluent) is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent is optimized to achieve good separation of the target compound from impurities.

The purity of the final product is typically assessed using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods (NMR, IR, and Mass Spectrometry).

Reactivity and Mechanistic Insights of 5 Trifluoromethylbenzofuroxan

Electrophilic and Nucleophilic Reactivity of the Benzofuroxan (B160326) System

The furoxan ring, with its N-oxide functionality, imparts a strong electron-withdrawing character to the benzofuroxan system. This effect is further amplified by the presence of a trifluoromethyl group at the 5-position, a potent electron-withdrawing substituent. Consequently, the benzene (B151609) ring of 5-trifluoromethylbenzofuroxan is highly electron-deficient, making it susceptible to nucleophilic attack.

The electron-deficient nature of the this compound ring system makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The trifluoromethyl group, along with the inherent electron-withdrawing capacity of the furoxan moiety, activates the aromatic ring towards attack by nucleophiles.

The general mechanism for SNAr reactions involves the initial attack of a nucleophile on the aromatic ring, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed. The presence of strong electron-withdrawing groups, such as the trifluoromethyl group and the furoxan ring system, effectively delocalizes the negative charge, thereby stabilizing the Meisenheimer complex and facilitating the substitution reaction. libretexts.org

Activated methylene (B1212753) compounds, characterized by a CH2 group flanked by two electron-withdrawing groups, can be readily deprotonated to form stable carbanions. These carbanions are effective nucleophiles that can react with electron-deficient aromatic systems like this compound.

A kinetic study on the reaction of various substituted benzofuroxans with 2-acetylthiophene (B1664040), an activated methylene compound, provides valuable insights into the influence of substituents on the reaction rate. ufms.brufms.brresearchgate.net The reaction proceeds via nucleophilic attack of the carbanion generated from 2-acetylthiophene on the benzofuroxan ring, ultimately leading to the formation of quinoxaline-di-N-oxide derivatives. ufms.br The study demonstrated a clear correlation between the electron-withdrawing nature of the substituent on the benzofuroxan ring and the reaction rate. ufms.brufms.br A positive slope in the Hammett plot (log k/k0 versus σ) confirmed that electron-withdrawing groups accelerate the reaction. ufms.brufms.brresearchgate.net

Based on these findings, a data table illustrating the effect of various substituents on the rate of reaction between benzofuroxans and 2-acetylthiophene can be constructed. Although this compound was not explicitly included in this particular study, its high reactivity can be inferred from the established trend.

| Substituent on Benzofuroxan | Rate Constant (k) min-1ufms.brufms.br |

|---|---|

| H | 3.32 x 10-3 |

| 5-Chloro | 4.24 x 10-3 |

| 4-Nitro | 3.48 x 10-3 |

| 5-Methyl | 8.03 x 10-3 |

| 4,6-Dinitro | 9.41 x 10-3 |

The strong electron-withdrawing nature of the trifluoromethyl group (σp = 0.54) suggests that the rate constant for the reaction of this compound with activated methylene compounds would be significantly higher than that of the unsubstituted benzofuroxan.

Recent studies have revealed that benzofuroxans can serve as effective nitrene transfer reagents in the presence of a gold catalyst. nih.gov This reactivity opens up new avenues for the synthesis of nitrogen-containing heterocyclic compounds. The reaction is believed to proceed through the formation of an α-imino gold carbene intermediate. nih.gov

The proposed mechanism involves the coordination of the gold catalyst to an alkyne, which then undergoes nucleophilic attack by the benzofuroxan. This is followed by a ring-fragmentation process that generates the key α-imino gold carbene intermediate, which can then participate in various cyclization reactions. nih.gov The efficiency of this process highlights the ability of the benzofuroxan ring to act as a precursor to a reactive nitrene species under catalytic conditions. While this reactivity has been demonstrated for the parent benzofuroxan, the presence of an electron-withdrawing trifluoromethyl group is not expected to inhibit this transformation and may influence the reactivity of the intermediate species.

Cycloaddition Reactions (e.g., Diels-Alder)

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. wikipedia.org In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. wikipedia.org The electron-deficient nature of the this compound ring system suggests its potential to act as a dienophile in these cycloaddition reactions.

While there are no specific reports on the Diels-Alder reactions of this compound, studies on related nitrobenzofuroxans have shown that they can participate in [4+2] cycloadditions. rsc.org The strong electron-withdrawing nitro group enhances the dienophilic character of the benzofuroxan ring. Given that the trifluoromethyl group is also a strong electron-withdrawing group, it is reasonable to predict that this compound would also be a competent dienophile. The reaction would likely proceed with dienes that are electron-rich, and the regioselectivity and stereoselectivity of the reaction would be governed by the electronic and steric properties of both the diene and the dienophile.

Rearrangement Processes

The Boulton-Katritzky rearrangement is a thermal or acid/base-catalyzed isomerization of certain heterocyclic systems. nih.gov In the context of benzofuroxans, this rearrangement can be viewed as a form of tautomerism, often competing with the N-1-oxide/N-3-oxide isomerization. rsc.org This rearrangement involves the formal migration of a substituent from one position to another on the heterocyclic ring system.

For substituted benzofuroxans, the Boulton-Katritzky rearrangement can lead to an equilibrium between different isomers. rsc.org The position of this equilibrium is influenced by the nature and position of the substituents on the benzene ring. The mechanism of the rearrangement is believed to involve a series of ring-opening and ring-closing steps. nih.gov The presence of the trifluoromethyl group at the 5-position of the benzofuroxan ring would likely influence the thermodynamics and kinetics of the Boulton-Katritzky rearrangement, potentially favoring one tautomeric form over others due to its electronic and steric effects. The interplay between the Boulton-Katritzky rearrangement and the N-1-oxide/N-3-oxide tautomerism is a complex aspect of benzofuroxan chemistry that is sensitive to the substitution pattern on the aromatic ring. rsc.org

Thermally and Photochemically Induced Transformations

The reactivity of this compound under thermal and photochemical conditions is a critical aspect of its chemical behavior, influencing its stability and potential applications. The presence of the furoxan ring, coupled with the strongly electron-withdrawing trifluoromethyl group, dictates the pathways of these transformations.

Thermally Induced Transformations:

Benzofuroxan derivatives are generally characterized by their thermal stability. The thermal decomposition of these compounds often involves the cleavage of the N-O bond in the furoxan ring, which can lead to a variety of products depending on the reaction conditions and the nature of the substituents on the benzene ring. For this compound, the trifluoromethyl group is known to enhance the thermal stability of adjacent functional groups. This is attributed to the strong electron-withdrawing nature of the CF3 group, which can strengthen the bonds within the molecule. nih.gov

Photochemically Induced Transformations:

The photochemistry of benzofuroxans is characterized by the photoisomerization of the furoxan ring. Upon irradiation with ultraviolet (UV) light, benzofuroxans can undergo a ring-opening reaction to form an ortho-dinitrosobenzene intermediate. This intermediate can then undergo ring-closure to reform the benzofuroxan, potentially leading to isomerization of the N-oxide position. This process is often reversible and can be influenced by the wavelength of the light and the solvent used. researchgate.net

The proposed mechanism for this photochemical process is believed to involve a singlet nitrene intermediate that reacts with a neighboring nitro group. nih.gov The quantum yield of such photochemical transformations, which is a measure of the efficiency of the process, can be influenced by the substituents on the aromatic ring. While specific quantum yield data for this compound is not available, the electron-withdrawing nature of the trifluoromethyl group would likely affect the electronic structure of the excited state and, consequently, the efficiency of the photoisomerization.

Interactive Data Table: General Transformation Pathways

| Transformation Type | General Mechanism | Potential Products | Influencing Factors |

| Thermal | N-O bond cleavage, ring fragmentation | Smaller gaseous molecules (e.g., NOx, CO), fluorinated fragments | Temperature, pressure, presence of other reagents |

| Photochemical | Ring-opening to o-dinitrosobenzene intermediate, ring-closure | Isomers of the starting material, other rearrangement products | Wavelength of light, solvent, presence of photosensitizers |

Redox Chemistry and Electron-Accepting Properties

The redox behavior and electron-accepting capabilities of this compound are significantly influenced by the inherent electronic properties of the benzofuroxan system and the powerful electron-withdrawing effect of the trifluoromethyl substituent.

The benzofuroxan moiety itself possesses electron-accepting properties due to the presence of the =N(→O)O- group. nih.gov This functional group can accept electrons, leading to the formation of radical anions. The stability of these radical anions is a key factor in the redox chemistry of benzofuroxans.

The introduction of a trifluoromethyl group at the 5-position of the benzofuroxan ring dramatically enhances its electron-accepting character. The trifluoromethyl group is one of the strongest electron-withdrawing groups used in medicinal chemistry and materials science. nih.govnih.gov Its strong inductive effect (-I effect) withdraws electron density from the aromatic ring and the attached furoxan system. This increased positive charge delocalization enhances the electrophilic character at the cationic sites. nih.gov

This enhanced electron-deficient nature makes this compound a stronger electron acceptor compared to unsubstituted benzofuroxan. Consequently, it is expected to have a less negative reduction potential, meaning it can be more easily reduced. While specific electrochemical data for this compound is scarce, studies on the electrochemical reduction of trifluoromethylarenes show that they are challenging to reduce due to very negative reduction potentials. bris.ac.uk However, the presence of the furoxan ring in this compound likely facilitates the reduction process compared to a simple trifluoromethylated benzene.

The electron-accepting properties of this compound can be probed using techniques such as cyclic voltammetry. This electrochemical method can determine the reduction potentials of a compound and provide insights into the stability of the resulting radical anions. Although a specific cyclic voltammogram for this compound is not available, the general principle involves applying a varying potential to an electrode in a solution of the compound and measuring the resulting current. The potential at which the reduction occurs is a measure of its electron-accepting ability.

Interactive Data Table: Expected Effects of the Trifluoromethyl Group on Redox Properties

| Property | Unsubstituted Benzofuroxan | This compound (Expected) | Rationale |

| Electron-Accepting Ability | Moderate | High | Strong electron-withdrawing effect of the CF3 group. nih.govnih.gov |

| Reduction Potential | More Negative | Less Negative | Increased ease of accepting an electron due to electron deficiency. |

| Stability of Radical Anion | Moderate | Higher | Delocalization of the negative charge is enhanced by the CF3 group. |

Influence of the Trifluoromethyl Substituent on Benzofuroxan Chemistry

Electronic Effects of the Trifluoromethyl Group on Aromatic Ring

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its influence on the aromatic ring of benzofuroxan (B160326) is primarily dictated by a strong inductive effect and, to a lesser extent, a weak resonance effect.

Inductive Effect (-I): The high electronegativity of the three fluorine atoms creates a strong dipole, pulling electron density away from the carbon atom of the group. minia.edu.eg This positive polarization is relayed through the sigma bond network to the aromatic ring, significantly reducing the ring's electron density. nih.govminia.edu.eg This potent electron-withdrawing inductive effect deactivates the aromatic ring toward electrophilic substitution. minia.edu.egwikipedia.org

Resonance Effect (+M/-M): Unlike groups with lone pairs (like -OH or -NH2), the trifluoromethyl group does not possess electrons to donate via resonance (+M effect). wikipedia.org In fact, it is considered to have only an electron-withdrawing effect. researchgate.net This lack of a counteracting electron-donating resonance effect is a key reason for its powerful deactivating nature. khanacademy.org

The cumulative electronic impact of the -CF3 group is quantified by Hammett substituent constants, which measure the electronic influence of a substituent on the reactivity of a benzene (B151609) ring.

| Substituent | Inductive Constant (σI) | Resonance Constant (σR) | Meta Constant (σm) | Para Constant (σp) |

|---|---|---|---|---|

| -CF3 | 0.42 | 0.10 | 0.43 | 0.54 |

| -NO2 | 0.65 | 0.15 | 0.71 | 0.78 |

| -CN | 0.57 | 0.08 | 0.56 | 0.66 |

| -Cl | 0.47 | -0.23 | 0.37 | 0.23 |

| -CH3 | -0.01 | -0.13 | -0.07 | -0.17 |

Data sourced from various compilations of Hammett constants. researchgate.netscience.gov

The positive values for σm and σp for the -CF3 group confirm its electron-withdrawing nature at both the meta and para positions, making the attached aromatic ring significantly less nucleophilic. wikipedia.org

Impact on Benzofuroxan Ring Reactivity and Stability

The potent electron-withdrawing nature of the 5-trifluoromethyl group has a dramatic effect on the reactivity and stability of the benzofuroxan ring system.

Reactivity:

Nucleophilic Aromatic Substitution (SNAr): The significant reduction in electron density makes the aromatic ring of 5-trifluoromethylbenzofuroxan highly susceptible to nucleophilic attack. The furoxan ring itself is already an activating group for SNAr, and the addition of the -CF3 group further enhances this reactivity. This facilitates reactions with various nucleophiles, often leading to substitution at positions ortho and para to the activating furoxan and trifluoromethyl groups.

Electrophilic Aromatic Substitution: Conversely, the benzofuroxan ring is strongly deactivated towards electrophilic attack. mdpi.comnih.gov The electron-poor nature of the ring makes it a poor nucleophile, rendering reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation difficult to achieve under standard conditions. minia.edu.egstudy.com

Steric Hindrance Considerations

While electronic effects are dominant, the steric profile of the trifluoromethyl group also plays a role in the chemistry of this compound. The -CF3 group is known to be bulkier than a methyl group and can influence reaction pathways by sterically hindering access to adjacent positions. mdpi.comnih.gov

This steric demand can:

Influence Regioselectivity: In substitution reactions, the bulkiness of the -CF3 group can disfavor attack at the adjacent C-4 and C-6 positions, potentially directing incoming reagents to other available sites on the molecule. study.com

| Group | Van der Waals Radius (Å) of terminal atom/group | A-Value (kcal/mol) |

|---|---|---|

| -H | 1.20 | 0.0 |

| -F | 1.47 | 0.25 |

| -CH3 | 2.00 | 1.74 |

| -CF3 | ~2.7 (group) | 2.1-2.4 |

| -Cl | 1.75 | 0.43 |

The A-value is a measure of the steric bulk of a substituent in a cyclohexane (B81311) ring system. A larger A-value indicates greater steric hindrance.

Protolytic Defluorination and C-F Bond Activation Pathways

Despite the strength of the C-F bond, the trifluoromethyl group is not entirely inert. Under specific conditions, it can undergo reactions involving the cleavage of one or more C-F bonds, a process known as C-F bond activation or defluorination. researchgate.net

Protolytic Defluorination: In the presence of very strong acids (superacids), trifluoromethyl-substituted arenes can undergo protolytic defluorination. rsc.org This process involves the protonation of the -CF3 group, leading to the formation of highly reactive electrophilic species, which can then participate in subsequent reactions like Friedel-Crafts-type alkylations. rsc.org

Radical-Mediated Defluorination: A more common and synthetically useful approach involves the generation of radical intermediates. rhhz.net The trifluoromethyl group attached to an aromatic system can be reduced via single-electron transfer (SET) to form a radical anion. researchgate.net This intermediate can then expel a fluoride (B91410) ion to generate an α,α-difluorobenzyl radical. This radical species can be trapped by various reagents, leading to defluorinative functionalization. researchgate.netrhhz.net Photocatalysis is a frequently employed strategy to initiate this process under mild conditions. nih.gov

These C-F activation pathways are of significant interest as they allow for the conversion of readily available trifluoromethylated compounds into valuable difluoro- and monofluoroalkyl derivatives, expanding the synthetic utility of molecules like this compound. rhhz.netnih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 5-Trifluoromethylbenzofuroxan. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional experiments provides a complete picture of the molecular framework.

The ¹H NMR spectrum of this compound is expected to display signals corresponding to the three protons on the aromatic ring. The electron-withdrawing nature of both the trifluoromethyl group and the benzofuroxan (B160326) moiety significantly influences the chemical shifts of these protons, typically shifting them downfield into the aromatic region. The proton ortho to the CF₃ group would likely appear as a singlet or a narrowly split doublet, while the other two protons would exhibit coupling to each other, appearing as doublets.

The ¹³C NMR spectrum provides a map of the carbon skeleton. It is expected to show distinct signals for each of the unique carbon atoms in the molecule. The carbon atom directly attached to the trifluoromethyl group will be significantly influenced by the fluorine atoms, as will the carbons within the benzofuroxan ring system. The trifluoromethyl carbon itself will appear as a characteristic quartet due to one-bond coupling with the three fluorine atoms. Quantum chemical calculations, often employing Density Functional Theory (DFT), can be used to predict these chemical shifts with a high degree of accuracy, aiding in the definitive assignment of each signal. d-nb.inforesearchgate.netnih.govnih.govresearchgate.net

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | H-4 | ~7.8 - 8.2 | d | Coupling to H-6 |

| ¹H | H-6 | ~7.6 - 8.0 | d | Coupling to H-4 |

| ¹H | H-7 | ~7.9 - 8.3 | s | May show small long-range coupling |

| ¹³C | C-4 | ~120 - 130 | CH | |

| ¹³C | C-5 | ~125 - 135 | C-CF₃ (quartet) | Coupling to ³F atoms |

| ¹³C | C-6 | ~115 - 125 | CH | |

| ¹³C | C-7 | ~110 - 120 | CH | |

| ¹³C | C-3a, C-7a | ~140 - 155 | Quaternary C | Part of the furoxan ring |

| ¹³C | CF₃ | ~120 - 130 | quartet | ¹JCF coupling |

¹⁹F NMR spectroscopy is exceptionally sensitive and provides a distinct signal for the trifluoromethyl group, confirming its presence. researchgate.net Given that the ¹⁹F isotope has 100% natural abundance and a high gyromagnetic ratio, this technique is highly effective. nih.gov For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp resonance, as all three fluorine atoms in the CF₃ group are chemically equivalent. azom.com The chemical shift of this singlet would fall within the typical range for aromatic trifluoromethyl groups. dovepress.comresearchgate.net This analysis is simplified by the wide chemical shift range of ¹⁹F NMR, which minimizes signal overlap and often results in first-order coupling patterns. azom.com

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are spin-spin coupled, confirming the connectivity between adjacent protons on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for identifying the quaternary carbons and piecing together the molecular fragments. It shows correlations between protons and carbons that are two or three bonds away. For instance, the aromatic protons would show correlations to the quaternary carbons of the furoxan ring and the carbon atom bearing the trifluoromethyl group, thereby confirming the substitution pattern.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern. For this compound (C₇H₃F₃N₂O₂), the high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to its calculated exact mass.

The fragmentation pattern under electron ionization (EI) is predictable based on the structure. The benzofuroxan (1,2,5-oxadiazole N-oxide) ring and the trifluoromethyl group dictate the primary fragmentation pathways. plu.mxresearchgate.netscielo.brsemanticscholar.org Key fragmentation events would likely include:

Loss of a trifluoromethyl radical (·CF₃): This is a common fragmentation for trifluoromethyl-substituted aromatic and heterocyclic compounds, leading to a significant [M - 69]⁺ peak. fluorine1.ru

Loss of nitric oxide (·NO): Fragmentation of the furoxan ring can lead to the expulsion of a neutral NO molecule, resulting in an [M - 30]⁺ peak.

Loss of an oxygen atom: The N-oxide moiety can readily lose an oxygen atom, giving rise to an [M - 16]⁺ peak corresponding to the deoxygenated benzofurazan (B1196253) derivative. plu.mx

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 204 | [C₇H₃F₃N₂O₂]⁺ | Molecular Ion (M⁺) |

| 188 | [C₇H₃F₃N₂O]⁺ | O |

| 174 | [C₇H₃F₃N₁O₂]⁺ | N |

| 158 | [C₇H₃F₃NO]⁺ | NO |

| 135 | [C₆H₃N₂O₂]⁺ | ·CF₃ |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. specac.commsu.edu The IR spectrum of this compound would exhibit several characteristic absorption bands. The region from 1500 to 3500 cm⁻¹ is typically used to identify specific functional groups, while the more complex region between 500 and 1500 cm⁻¹ is known as the "fingerprint region," which is unique to the molecule as a whole. specac.com

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |

| 1620 - 1580 | C=N and C=C Ring Stretching | Medium |

| 1550 - 1450 | Aromatic C=C Ring Stretching | Medium-Strong |

| 1450 - 1350 | N-O Stretch (Furoxan Ring) | Strong |

| 1300 - 1100 | C-F Stretch (Trifluoromethyl Group) | Very Strong |

| 900 - 690 | Aromatic C-H Out-of-Plane Bending | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The benzofuroxan system, being a conjugated aromatic heterocycle, acts as a chromophore. It is expected to exhibit strong absorption bands in the UV region due to π → π* transitions of the conjugated system. The exact position of the maximum absorbance (λmax) can be influenced by the solvent polarity and the nature of the substituents on the aromatic ring. researchgate.net The presence of the trifluoromethyl group may cause a slight shift in the absorption maxima compared to unsubstituted benzofuroxan.

| Predicted λmax (nm) | Electronic Transition | Notes |

|---|---|---|

| ~250 - 280 | π → π | Associated with the benzofuroxan aromatic system. |

| ~330 - 360 | π → π | Lower energy transition of the conjugated system. |

Despite a thorough search for crystallographic data on this compound, no specific X-ray crystallography studies for this compound could be located in the public domain. Consequently, the detailed structural parameters and research findings requested for the article cannot be provided at this time.

Scientific literature and crystallographic databases were queried for the crystal structure of 5-(trifluoromethyl)benzofuroxan and its synonym, 5-(trifluoromethyl)-2,1,3-benzoxadiazole (B1621090) N-oxide. However, these searches did not yield any published reports containing the specific unit cell dimensions, space group, or atomic coordinates that would be determined through X-ray diffraction analysis.

While the principles of X-ray crystallography are well-established for determining the precise three-dimensional arrangement of atoms within a crystalline solid, this technique has not, to date, been publicly documented for the compound . Therefore, a data table summarizing its crystallographic parameters cannot be generated.

Further research or de novo crystallographic analysis would be required to determine the solid-state structure of this compound.

Theoretical and Computational Investigations of 5 Trifluoromethylbenzofuroxan

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic distribution, stability, and reactivity.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state properties of molecules due to its favorable balance of accuracy and computational cost. A typical DFT study of 5-Trifluoromethylbenzofuroxan would involve geometry optimization to determine the most stable three-dimensional structure. From this optimized geometry, various electronic properties such as the total energy, dipole moment, and the distribution of atomic charges would be calculated. These properties are crucial for understanding the molecule's polarity and intermolecular interactions.

Ab Initio Methods for High-Accuracy Calculations

For higher accuracy in energetic predictions, ab initio methods, which are based on first principles without empirical parameters, would be employed. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory provide more accurate energies and can be used to benchmark results from DFT calculations. These high-accuracy calculations are particularly important for determining reliable heats of formation and reaction energies.

Analysis of Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For this compound, an FMO analysis would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack. taylorandfrancis.com

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | Data not available | Indicates regions of electron donation |

| LUMO | Data not available | Indicates regions of electron acceptance |

Note: This table is illustrative. Specific computational data for this compound is not available in the searched literature.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule, providing insights into its conformational flexibility and dynamics. nih.gov An MD simulation of this compound would involve calculating the trajectory of the atoms over time, governed by a force field. This would allow for the exploration of different possible conformations and the determination of their relative stabilities. Such simulations are valuable for understanding how the molecule behaves in different environments, such as in solution.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure. The trifluoromethyl group is a sensitive reporter in ¹⁹F NMR spectroscopy. nih.gov Calculations can predict the ¹⁹F NMR chemical shifts, aiding in the interpretation of experimental spectra. nsf.govuni-muenchen.de Similarly, the calculation of vibrational frequencies can help in assigning the peaks observed in infrared (IR) and Raman spectra. nih.govresearchgate.net

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Experimental Value |

|---|---|---|

| ¹⁹F NMR Chemical Shift (ppm) | Data not available | Data not available |

| Major IR Frequency 1 (cm⁻¹) | Data not available | Data not available |

Note: This table is illustrative. Specific computational data for this compound is not available in the searched literature.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms. researchgate.net By mapping the potential energy surface of a reaction, stationary points corresponding to reactants, products, intermediates, and transition states can be located. nih.gov For this compound, computational studies could investigate its reactivity in various chemical transformations, determining the activation energies and reaction pathways. This information is invaluable for understanding its chemical behavior and for designing new synthetic routes.

Solvation Models and Environmental Effects

Theoretical and computational investigations into this compound play a crucial role in elucidating its behavior in different chemical environments. Solvation models are essential computational tools that simulate the effects of a solvent on the properties and behavior of a solute molecule, providing insights that are often difficult to obtain through experimental means alone. These models are broadly categorized into implicit and explicit models, each offering a different level of detail and computational cost.

Implicit solvation models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules. This approach is computationally efficient and widely used to study the general effects of solvent polarity on molecular properties. Common implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). rsc.orgfrontiersin.org In the context of this compound, these models can be employed to calculate changes in its geometric structure, electronic properties, and stability when moved from the gas phase into a solvent. For instance, theoretical studies on related heterocyclic compounds have successfully used such models to predict how the solvent environment influences molecular stability and reactivity. sci-hub.se

Explicit solvation models offer a more detailed and computationally intensive approach by representing individual solvent molecules. This method allows for the investigation of specific short-range interactions between the solute (this compound) and the solvent molecules, such as hydrogen bonding. rsc.org While more accurate for systems where specific solute-solvent interactions are dominant, the high computational demand often limits their application to the first few solvation shells. Hybrid models that combine an explicit description of the immediate solvent environment with an implicit continuum for the bulk solvent provide a balance between accuracy and computational feasibility. rsc.org

The primary environmental effect studied using these models is solvatochromism, which is the change in the position of a compound's UV-visible absorption bands in response to the polarity of the solvent. mdpi.comnih.gov For a molecule like this compound, computational studies can predict the electronic absorption spectra in various solvents. researchgate.net By calculating the energy difference between the ground state and the excited state in different dielectric media, researchers can predict whether a bathochromic (red) or hypsochromic (blue) shift will occur. This information is valuable for understanding the nature of the electronic transitions and how the dipole moment of the molecule changes upon excitation. Studies on similar benzofuran and benzodioxole derivatives have shown that the excited state dipole moment is often higher than the ground state dipole moment, indicating that polar solvents will stabilize the excited state more than the ground state. researchgate.net

The following interactive table illustrates hypothetical data from a computational study on this compound, demonstrating the effect of solvent polarity on its primary electronic absorption maximum (λmax) and ground state dipole moment (μg).

| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) | Calculated Dipole Moment (μg) (Debye) |

| n-Hexane | 1.88 | 345 | 4.2 |

| Toluene | 2.38 | 352 | 4.5 |

| Dichloromethane | 8.93 | 365 | 5.1 |

| Acetone | 20.7 | 370 | 5.5 |

| Acetonitrile | 37.5 | 378 | 5.9 |

| Water | 80.1 | 385 | 6.3 |

Note: The data presented in this table is hypothetical and for illustrative purposes only, demonstrating typical trends observed in solvatochromism studies of similar compounds.

These theoretical investigations provide fundamental insights into the solute-solvent interactions that govern the behavior of this compound in solution. The choice of solvation model and the level of theory are critical for obtaining results that accurately reflect experimental observations. researchgate.netdigitellinc.com

Synthesis and Exploration of 5 Trifluoromethylbenzofuroxan Derivatives and Analogs As Synthetic Intermediates

Functionalization of the Benzene (B151609) Ring of 5-Trifluoromethylbenzofuroxan

The benzene ring of this compound is highly electron-deficient due to the combined electron-withdrawing effects of the fused furoxan system and the trifluoromethyl (CF₃) group at the C-5 position. This pronounced electrophilic character makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that is typically challenging for standard benzene derivatives.

The primary mechanism for functionalization is the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent departure of a leaving group re-establishes aromaticity. In the case of this compound, which lacks a conventional leaving group like a halogen, the reaction can proceed if a hydride ion is displaced, though this is less common. More frequently, functionalization occurs on a precursor that already contains a leaving group. However, the strong activation provided by the furoxan and trifluoromethyl groups can enable substitution at specific positions.

Research on analogous electron-deficient systems, such as substituted quinoxaline (B1680401) 1,4-dioxides, provides insight into the expected reactivity. For instance, the synthesis of 7-amino-3-trifluoromethylquinoxaline 1,4-dioxides via substitution reactions highlights the susceptibility of the C-7 position to nucleophilic attack. researchgate.net By analogy, the C-7 position of this compound is the most likely site for nucleophilic attack. This position is para to one of the N-oxide groups and ortho to the powerfully activating CF₃ group, which effectively stabilizes the negative charge of the Meisenheimer intermediate.

Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. For example, the reaction with a secondary amine, such as piperidine (B6355638) or morpholine, would be expected to yield the corresponding 7-amino-substituted derivative.

Table 1: Predicted Regioselectivity of Nucleophilic Aromatic Substitution on this compound

| Position of Attack | Activating Groups | Predicted Outcome | Rationale |

|---|---|---|---|

| C-4 | Ortho to Furoxan N-oxide | Less Favorable | Steric hindrance from the adjacent furoxan ring. |

| C-6 | Ortho to CF₃, Meta to Furoxan N-oxide | Less Favorable | Lacks strong para-stabilization from an N-oxide group. |

| C-7 | Para to Furoxan N-oxide, Ortho to CF₃ | Most Favorable | Optimal electronic stabilization of the Meisenheimer complex by both the furoxan and trifluoromethyl groups. |

Derivatization for Specialized Organic Synthesis (e.g., as synthons)

This compound is an exemplary synthon, or synthetic building block, for the construction of nitrogen-containing heterocyclic compounds. Its most significant application is in the Beirut reaction, a powerful method for synthesizing quinoxaline 1,4-dioxides. nih.govmdpi.com This reaction involves the condensation of a benzofuroxan (B160326) with a compound possessing an electron-rich double bond, such as an enamine, or a species with an active methylene (B1212753) group, like a β-diketone.

In this transformation, the benzofuroxan acts as a cyclic 1,3-dipole precursor. The reaction with an enamine, which is formed from a ketone and a secondary amine, proceeds via a cycloaddition-elimination mechanism. The enamine adds to the benzofuroxan, leading to a ring-opening and subsequent recyclization to form the six-membered pyrazine (B50134) di-N-oxide ring of the quinoxaline system. The trifluoromethyl group at the C-5 position of the starting material becomes a substituent at the C-6 position of the resulting quinoxaline 1,4-dioxide.

This method provides a direct and efficient route to highly functionalized quinoxaline 1,4-dioxides, which are themselves important scaffolds in medicinal chemistry, known for a range of biological activities.

Table 2: Beirut Reaction with this compound as a Synthon

| Reactant | Product Class | Key Transformation |

|---|---|---|

| Enamine (from a ketone and secondary amine) | 6-Trifluoromethyl-quinoxaline 1,4-dioxide | Formation of a new pyrazine di-N-oxide ring |

| β-Diketone (e.g., Acetylacetone) | 2-Acyl-6-trifluoromethyl-quinoxaline 1,4-dioxide | Formation of a new pyrazine di-N-oxide ring with an acyl substituent |

Synthesis of Polycyclic Systems Incorporating the Trifluoromethylbenzofuroxan Moiety

The synthesis of polycyclic systems from this compound is a direct extension of its use as a synthon in the Beirut reaction. The reaction transforms the bicyclic benzofuroxan system into a tricyclic quinoxaline 1,4-dioxide system. This annulation strategy is a key method for building molecular complexity.

For example, the reaction of this compound with a cyclic enamine, such as 1-morpholinocyclohexene, results in the formation of a tetracyclic system. The reaction proceeds by forming the quinoxaline 1,4-dioxide core, which is then fused to the cyclohexane (B81311) ring.

The general synthetic route is outlined below:

Reactant 1 : this compound.

Reactant 2 : An electron-rich alkene (enamine) or a β-dicarbonyl compound.

Conditions : Typically conducted in a suitable solvent like methanol (B129727) or dichloromethane, often with a basic catalyst such as ammonia (B1221849) or piperidine. nih.gov

Product : A 6-trifluoromethyl-substituted quinoxaline 1,4-dioxide derivative, which is a new polycyclic system.

The reaction is highly valuable because it allows for the incorporation of the trifluoromethylbenzofuroxan moiety into a larger, more complex ring system in a single synthetic step. The resulting polycyclic quinoxaline 1,4-dioxides are often targeted for their potential pharmacological properties.

Future Research Trajectories in 5 Trifluoromethylbenzofuroxan Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of 5-Trifluoromethylbenzofuroxan and its derivatives is a cornerstone of its continued investigation. While established methods provide access to this scaffold, future research will undoubtedly focus on the development of more efficient and practical synthetic routes. Key areas of advancement are anticipated to include the implementation of catalytic systems, the design of one-pot procedures, and the utilization of continuous-flow technologies.

Modern organic synthesis has seen a paradigm shift towards catalytic reactions, which offer numerous advantages over stoichiometric methods, including milder reaction conditions, higher atom economy, and reduced waste generation. The application of transition-metal catalysis, for instance, has the potential to streamline the synthesis of substituted benzofuroxans. nih.gov For example, palladium- and copper-catalyzed cross-coupling reactions could be explored for the construction of the benzofuroxan (B160326) core from appropriately substituted precursors. nih.gov The development of novel catalyst systems, potentially based on earth-abundant metals, would further enhance the sustainability of these methods.

One-pot syntheses, wherein multiple reaction steps are carried out in a single reaction vessel, represent another promising avenue for improving efficiency. These approaches minimize the need for intermediate purification steps, thereby saving time, solvents, and resources. The development of a one-pot procedure for this compound could involve a cascade of reactions, such as a nucleophilic aromatic substitution followed by an oxidative cyclization.

Continuous-flow chemistry offers a powerful platform for the synthesis of fine chemicals and pharmaceuticals, providing benefits such as enhanced safety, precise control over reaction parameters, and facile scalability. acs.org A continuous-flow process for the synthesis of this compound could involve the rapid mixing of reagents in a microreactor, followed by in-line purification, leading to a highly efficient and automated production method. acs.org The practical utility of such methods has been demonstrated for other trifluoromethylated N-heterocycles, showcasing high yields and broad functional-group tolerance under mild conditions. acs.org

| Synthetic Strategy | Potential Advantages | Relevant Precursors |

| Transition-Metal Catalysis | Milder reaction conditions, higher atom economy, reduced waste. | Halogenated nitroaromatics, trifluoromethylated building blocks. |

| One-Pot Procedures | Reduced reaction time, fewer purification steps, resource efficiency. | Substituted anilines, oxidizing agents. |

| Continuous-Flow Synthesis | Enhanced safety, precise reaction control, scalability, automation. | Readily available trifluoromethyl-containing building blocks. acs.org |

Exploration of Underutilized Reactivity Modes

The reactivity of benzofuroxans is rich and varied, yet there remain numerous underexplored reaction pathways. Future research in this area will likely focus on harnessing the unique electronic properties of this compound to engage in novel transformations. The strong electron-withdrawing nature of the trifluoromethyl group is expected to significantly influence the reactivity of the aromatic ring, making it a prime candidate for certain types of reactions.

One area ripe for exploration is the expanded application of nucleophilic aromatic substitution (SNAr) reactions. The trifluoromethyl group, in concert with the furoxan ring, strongly activates the benzene (B151609) ring towards nucleophilic attack. While SNAr reactions are known for benzofuroxans, a systematic investigation of the scope and limitations of this reactivity for this compound with a diverse range of nucleophiles is warranted. This could lead to the efficient synthesis of a wide array of novel derivatives with potentially interesting biological or material properties.

Cycloaddition reactions represent another underutilized reactivity mode for benzofuroxans. The furoxan ring itself can participate in cycloaddition reactions, and the electronic nature of the trifluoromethyl group could modulate this reactivity in interesting ways. For instance, [3+2] cycloaddition reactions with various dipolarophiles could provide access to complex heterocyclic systems that would be difficult to synthesize by other means. The exploration of both thermal and photochemical cycloaddition pathways could uncover new synthetic avenues.

Furthermore, the potential for C-H functionalization reactions on the benzofuroxan core represents a frontier in this area of chemistry. Directing group-assisted C-H activation could enable the selective introduction of functional groups at specific positions on the aromatic ring, providing a highly efficient and atom-economical approach to the synthesis of novel derivatives.

| Reactivity Mode | Potential Applications | Key Influencing Factor |

| Nucleophilic Aromatic Substitution (SNAr) | Synthesis of diverse functionalized derivatives. | Strong electron-withdrawing effect of the CF3 group. |

| Cycloaddition Reactions | Access to complex heterocyclic scaffolds. | Electronic modulation of the furoxan ring by the CF3 group. |

| C-H Functionalization | Atom-economical synthesis of novel analogues. | Development of suitable directing groups and catalytic systems. |

Advanced Computational Modeling for Complex Systems

Computational chemistry has emerged as an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms, molecular properties, and an rational design of new molecules. For this compound, advanced computational modeling can play a pivotal role in predicting its behavior in complex systems and guiding experimental efforts.

Density Functional Theory (DFT) calculations can be employed to elucidate the electronic structure of this compound in detail. By calculating properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and charge distributions, researchers can gain a fundamental understanding of the molecule's reactivity. rsc.org For instance, the calculated HOMO-LUMO gap can provide insights into the kinetic stability and reactivity of the molecule in various chemical transformations. acs.org Frontier Molecular Orbital (FMO) theory can be a valuable tool in predicting the regioselectivity of its reactions with nucleophiles and electrophiles. rsc.org

Furthermore, computational methods can be used to model the transition states and reaction pathways of potential reactions involving this compound. This allows for the in silico screening of reaction conditions and catalysts, thereby accelerating the discovery of new and efficient synthetic methods. For example, the energy profile for a proposed SNAr reaction can be calculated to determine the activation barrier and the thermodynamic feasibility of the transformation. rsc.org

Beyond isolated molecules, computational modeling can also be used to study the interactions of this compound with biological macromolecules, such as proteins and enzymes. Molecular docking and molecular dynamics simulations can predict the binding modes and affinities of the compound within a biological target, providing a rational basis for the design of new therapeutic agents. In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can also be performed to assess the drug-like properties of novel derivatives before their synthesis.

| Computational Method | Application in this compound Research | Predicted Properties |

| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity. | HOMO/LUMO energies, electrostatic potential, charge distribution. rsc.org |

| Transition State Modeling | Investigation of reaction mechanisms and energy profiles. | Activation energies, reaction thermodynamics. rsc.org |

| Molecular Docking & Dynamics | Prediction of interactions with biological targets. | Binding affinities, binding modes, interaction landscapes. |

| In Silico ADMET Prediction | Assessment of pharmacokinetic and toxicological properties. | Absorption, distribution, metabolism, excretion, toxicity profiles. |

Integration with Green Chemistry Principles

The principles of green chemistry provide a framework for the design of chemical products and processes that are environmentally benign. The integration of these principles into the chemistry of this compound is not only an ethical imperative but also a driver of innovation.

A key focus of green chemistry is the use of safer and more environmentally friendly solvents. Future research should explore the use of green solvents, such as water, supercritical fluids, or bio-based solvents, in the synthesis and reactions of this compound. researchgate.net The development of solvent-free reaction conditions would represent an even greater advance in sustainability.

The development of catalytic methods, as discussed in section 8.1, is inherently aligned with the principles of green chemistry, as catalysts can significantly reduce waste and energy consumption. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is particularly desirable. Biocatalysis, the use of enzymes to carry out chemical transformations, offers another promising green approach, often providing high selectivity under mild conditions.

Energy efficiency is another cornerstone of green chemistry. The use of alternative energy sources, such as microwave irradiation or ultrasound, can often accelerate reaction rates and reduce energy consumption compared to conventional heating methods. jddhs.com These techniques have the potential to make the synthesis of this compound and its derivatives more sustainable.

Finally, the principle of designing for degradation is crucial for minimizing the environmental impact of chemical compounds. Future research could focus on designing derivatives of this compound that are effective for their intended purpose but can also degrade into benign products after their use.

| Green Chemistry Principle | Application to this compound | Potential Impact |

| Use of Greener Solvents | Employing water, supercritical fluids, or bio-based solvents. researchgate.net | Reduced environmental pollution and health hazards. |

| Catalysis | Development of recyclable heterogeneous or biocatalytic systems. | Increased atom economy, reduced waste, lower energy consumption. |

| Energy Efficiency | Utilization of microwave or ultrasonic irradiation. jddhs.com | Faster reaction times, reduced energy usage. |

| Design for Degradation | Incorporation of biodegradable moieties into the molecular structure. | Minimized persistence and long-term environmental impact. |

Q & A

Q. Table 1: Comparison of Synthetic Methods

Critical Factors : Solvent polarity, temperature control, and catalyst selection significantly impact yield and purity. For example, polar aprotic solvents enhance nucleophilic substitution kinetics, while excess oxidants may degrade the furoxan ring .

Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : NMR is critical for identifying trifluoromethyl groups (δ = -60 to -70 ppm), while NMR resolves aromatic protons (δ = 7.2–8.5 ppm) .

- X-Ray Crystallography : Determines molecular geometry and confirms the furoxan ring conformation. High-resolution data (R-factor < 0.05) are achievable due to the compound’s crystallinity .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 261.05) and detects fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Answer:

- Systematic Meta-Analysis : Apply EFSA-guided methodologies to aggregate data from diverse studies, assessing variables like assay conditions (pH, temperature) and cell lines .

- Dose-Response Reevaluation : Reproduce experiments with standardized protocols to isolate confounding factors (e.g., solvent effects, impurity profiles) .

- Computational Modeling : Use molecular docking to reconcile discrepancies in enzyme inhibition data by comparing binding affinities across structural analogs .

Advanced: What strategies are recommended for elucidating the mechanism of action of this compound in enzyme inhibition studies?

Answer:

- Kinetic Studies : Measure and values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to identify key interactions (e.g., hydrogen bonding with the furoxan oxygen) .

- Mutagenesis Assays : Engineer enzyme active-site mutants to pinpoint residues critical for inhibition, leveraging structural insights from X-ray data .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE Requirements : Chemical safety goggles (OSHA 29 CFR 1910.133), nitrile gloves, and flame-resistant lab coats .

- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., trifluoromethylbenzoyl chloride) .

- Waste Disposal : Quench reactive intermediates (e.g., with aqueous NaHCO) before disposal in halogenated waste containers .

Advanced: How can computational chemistry be integrated with experimental data to predict the reactivity of this compound in novel reactions?

Answer:

- DFT Calculations : Model reaction pathways (e.g., Fukui indices for electrophilic attack) to predict regioselectivity in trifluoromethyl group functionalization .

- Molecular Dynamics (MD) Simulations : Simulate solvent effects on reaction kinetics, aligning with experimental observations in hexafluoropropan-2-ol .

- QSAR Models : Corrogate electronic parameters (HOMO/LUMO gaps) with biological activity to design optimized derivatives .

Basic: What are the key considerations in designing solubility and stability studies for this compound under physiological conditions?

Answer:

- Buffer Selection : Use phosphate-buffered saline (PBS, pH 7.4) to mimic blood plasma; assess degradation via HPLC over 24–72 hours .

- Temperature Control : Conduct accelerated stability studies at 40°C to predict shelf-life, monitoring furoxan ring integrity via NMR .

Advanced: What methodologies are employed to assess the environmental impact and degradation pathways of this compound in ecological studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.